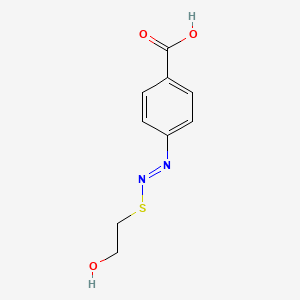

(E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

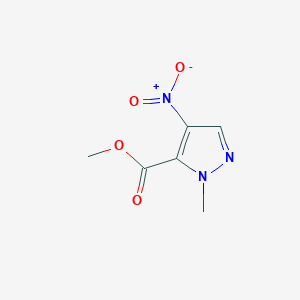

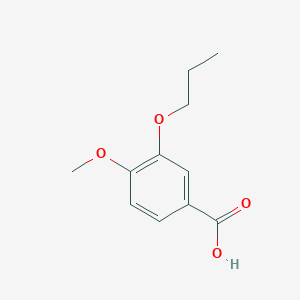

(E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid is a compound that belongs to the family of azo-benzoic acids. These compounds are characterized by the presence of an azo group (-N=N-) linked to a benzoic acid moiety. The specific structure of interest includes a hydroxyethylthio group, which suggests potential for unique chemical behavior and interactions due to the presence of both sulfur and hydroxyl functional groups.

Synthesis Analysis

The synthesis of azo-benzoic acid derivatives typically involves the coupling of diazonium salts with phenols or aromatic amines. In the case of this compound, the synthesis would likely involve a similar coupling reaction, possibly starting with a 2-hydroxyethylthio-substituted benzaldehyde precursor. The synthesis process is confirmed by spectroscopic techniques such as 1H and 13C NMR, UV–VIS, and IR, which help in characterizing the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure and geometry of azo-benzoic acids can be studied using density functional theory (DFT) calculations. These calculations allow for the optimization of molecular structures and provide insights into the geometries of the compounds. For azo-benzoic acids, acid–base dissociation and azo–hydrazone tautomerism are important considerations, as they can occur in solution and are influenced by factors such as solvent composition and pH .

Chemical Reactions Analysis

Azo-benzoic acids can undergo various chemical reactions, including tautomerism and dissociation in solution. The extent of these reactions is dependent on the solvent and the pH of the medium. The presence of substituents such as the hydroxyethylthio group can further influence these equilibria, potentially leading to the formation of different species in solution. The reactivity of these compounds can also be modulated by the formation of complexes with metals, as seen in the case of di-n-butyltin(IV) complexes with substituted benzoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The crystal structures of similar azo-benzoic acids reveal that the orientation of the phenyldiazenyl and carboxylic acid/carboxylate groups can vary, leading to different conformations such as syn and anti. These conformations can affect the stacking and layering of molecules in the solid state, as well as the hydrogen bonding interactions in the case of salts. The presence of metal cations, water molecules, and other substituents can lead to a variety of coordination geometries and self-assembly structures .

Applications De Recherche Scientifique

Synthesis and Characterization :

- The compound has been synthesized and characterized, with its structures confirmed using techniques such as NMR, UV-VIS, and IR spectroscopy. These studies also reveal the occurrence of acid-base dissociation and azo-hydrazone tautomerism in solution, influenced by the solvent composition or pH (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Mesophase Properties :

- Investigations into the mesophase properties of similar compounds have been conducted, showing that they exhibit mesomorphic phases, which are important for applications in materials science (Sun, Xu, Zhang, & Wu, 2011).

Crystal Structure Analysis :

- The crystal structures of related compounds have been determined using single-crystal X-ray diffraction, offering insights into their molecular geometry and potential applications in crystal engineering (Yatsenko & Paseshnichenko, 2014).

Antimicrobial Activities :

- Research on triorganotin(IV) complexes of azo-dicarboxylates, which include similar compounds, has demonstrated effective antimicrobial activities against various microbes, indicating potential applications in the field of biomedicine (Roy, Devi, Roy, Singh, & Singh, 2015).

Spectroscopic Studies :

- Spectroscopic studies of tribenzyltin(IV) complexes with polyaromatic carboxylic acid ligands, including compounds structurally similar to (E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid, provide valuable information for the development of new materials with specific optical properties (Baul, Singh, Linden, Song, & Eng, 2006).

Embryotoxicity Studies :

- Embryotoxicity studies using sea urchin development models have been conducted to understand the toxicity of compounds and their complexes, relevant for environmental and safety assessments (Baul, Rynjah, Singh, Pellerito, D'Agati, & Pellerito, 2005).

Antioxidant and Aggregation Behavior :

- Research into phthalocyanine derivatives substituted with phenoxy phenyl diazenyl benzoic acid demonstrates their antioxidant activities and unusual aggregation behavior, which are key for applications in nanotechnology and biochemistry (Ağırtaş, Celebi, Gümüş, Özdemir, & Okumuş, 2013).

Indicator Properties :

- Azo compounds like this compound have been evaluated for their indicator properties in acid-base neutralization reactions, showing potential as substitutes for standard indicators in analytical chemistry (Kofie, Amengor, & Orman, 2016).

Photoresponsive Studies :

- Studies on lignin modified with (E)-4-(naphthalene-1-yl diazenyl)benzoic acid have shown enhanced light absorption and fastening properties, indicating potential applications in photoresponsive materials (Chandran, Kuriakose, & Mathew, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-hydroxyethylsulfanyldiazenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c12-5-6-15-11-10-8-3-1-7(2-4-8)9(13)14/h1-4,12H,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYXSDKECFGYPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=NSCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365719 |

Source

|

| Record name | 4-{(E)-[(2-Hydroxyethyl)sulfanyl]diazenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331837-01-5 |

Source

|

| Record name | 4-{(E)-[(2-Hydroxyethyl)sulfanyl]diazenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile](/img/structure/B1301202.png)

![2-nitro-11H-dibenzo[b,e][1,4]dioxepine](/img/structure/B1301204.png)

![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1301213.png)